Diamyl sulfoxide

Descripción general

Descripción

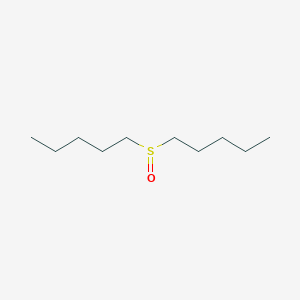

Diamyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by a sulfur atom bonded to two carbon atoms and an oxygen atom this compound, specifically, has two pentyl groups attached to the sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diamyl sulfoxide can be synthesized through the oxidation of dipentyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium dioxide. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of dipentyl sulfoxide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of environmentally friendly oxidants, such as molecular oxygen, is also explored to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Diamyl sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of dipentyl sulfoxide can lead to the formation of dipentyl sulfone.

Reduction: Reduction of dipentyl sulfoxide can revert it back to dipentyl sulfide.

Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Dipentyl sulfone.

Reduction: Dipentyl sulfide.

Substitution: Depending on the nucleophile, various substituted sulfoxides can be formed.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Solvent and Reagent in Organic Synthesis

- DASO is utilized as a solvent for various organic reactions due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature allows it to facilitate nucleophilic substitutions and other reactions where traditional solvents may fail.

2. Functionalization and Synthesis

- The compound is employed in functionalization reactions, particularly in the synthesis of complex organic molecules. For instance, DASO can be part of reaction systems that involve aryl methyl ketones, leading to the formation of diverse organic scaffolds .

Biological Applications

1. Antioxidant Properties

- DASO has shown significant antioxidant activity by modulating oxidative stress in cells. Research indicates that it can lower levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

- Studies have demonstrated that DASO can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This property suggests its potential therapeutic role in treating inflammatory diseases.

3. Modulation of Enzyme Activity

- DASO influences various metabolic pathways by modulating enzyme activity. For example, it enhances the activity of sulfurtransferases involved in detoxification processes, which may have implications for metabolic health.

Medical Applications

1. Therapeutic Potential

- The compound is being explored for its therapeutic effects in conditions characterized by oxidative stress and inflammation. Clinical trials have indicated promising outcomes in wound healing applications, where DASO-infused dressings improved healing rates for chronic ulcers.

2. Neuroprotective Effects

- Research has highlighted DASO's neuroprotective properties, particularly in neuronal cell lines exposed to oxidative stress. It has been shown to reduce cell death while promoting cell viability under stress conditions.

Industrial Applications

1. Production of Specialty Chemicals

- In industrial settings, DASO serves as a precursor or solvent in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific solubility and reactivity profiles.

Case Study 1: Neuroprotective Effects

In a study involving SH-SY5Y neuronal cells treated with varying concentrations of DASO, researchers found that while higher concentrations reduced cell viability, lower concentrations provided protective effects against oxidative stress when combined with natural compounds like lignanamides.

Case Study 2: Wound Healing Applications

Clinical trials using DASO-infused dressings on patients with chronic ulcers revealed significant improvements in healing rates compared to control groups. Patients experienced reduced inflammation and faster recovery times.

Data Tables

The following table summarizes key findings related to the biological activity of DASO:

| Biological Activity | Effect Observed | Study Reference |

|---|---|---|

| Antioxidant Activity | Reduced ROS levels | |

| Anti-inflammatory | Inhibition of IL-6 | |

| Enzyme Modulation | Enhanced sulfurtransferase activity |

Mecanismo De Acción

The mechanism by which dipentyl sulfoxide exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar and nonpolar regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular size and polarity.

Diphenyl sulfoxide: Another sulfoxide with aromatic groups instead of alkyl groups, leading to different reactivity and applications.

Methyl phenyl sulfoxide: Combines both alkyl and aromatic characteristics, offering a unique set of properties.

Uniqueness of Dipentyl Sulfoxide

Diamyl sulfoxide stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is desired .

Actividad Biológica

Diamyl sulfoxide (DASO), a member of the sulfoxide family, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of DASO, supported by case studies, research findings, and data tables.

This compound is characterized by its sulfoxide group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and engage with both polar and nonpolar regions of biomolecules, influencing enzyme activity and receptor interactions. This interaction is crucial for its biological effects, which include anti-inflammatory and antioxidant properties.

Biological Activities

1. Antioxidant Properties

DASO has been investigated for its antioxidant potential. Research indicates that it can modulate oxidative stress in cells by influencing the levels of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes. For instance, studies have shown that DASO can reduce ROS levels in neuronal cells, thereby protecting against oxidative damage .

2. Anti-inflammatory Effects

DASO exhibits significant anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This inhibition may contribute to its therapeutic potential in treating inflammatory conditions .

3. Modulation of Enzyme Activity

DASO has been shown to affect the activity of various enzymes involved in metabolic pathways. For example, it can enhance the activity of sulfurtransferases, which play a role in sulfur metabolism and detoxification processes in cells .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of DASO, researchers treated SH-SY5Y neuronal cells with varying concentrations of DASO. The results indicated that DASO reduced cell viability at higher concentrations but also demonstrated protective effects against oxidative stress when combined with natural compounds like lignanamides .

Case Study 2: Wound Healing Applications

DASO's application in wound healing was explored through clinical trials where patients with chronic ulcers were treated with DASO-infused dressings. The outcomes showed significant improvements in healing rates and reduced inflammation compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-pentylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFGFCPKSXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173616 | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-90-9 | |

| Record name | 1,1′-Sulfinylbis[pentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.